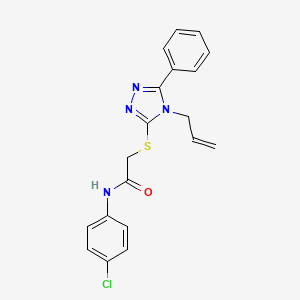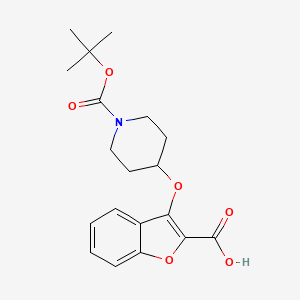
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid is a complex organic compound with a molecular formula of C19H23NO6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in the active site of enzymes, while the piperidine moiety may form hydrogen bonds or electrostatic interactions with other residues. The Boc group provides steric protection, ensuring the compound remains stable under physiological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid include:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a benzoic acid core instead of a benzofuran core, making it less rigid and potentially less selective in its interactions.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring, which may alter its binding properties and reactivity compared to the benzofuran derivative.
The uniqueness of this compound lies in its combination of a benzofuran core with a piperidine moiety, providing a balance of rigidity and flexibility that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C19H23NO6 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO6/c1-19(2,3)26-18(23)20-10-8-12(9-11-20)24-15-13-6-4-5-7-14(13)25-16(15)17(21)22/h4-7,12H,8-11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
MHAJHPNXCSKERG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(OC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)

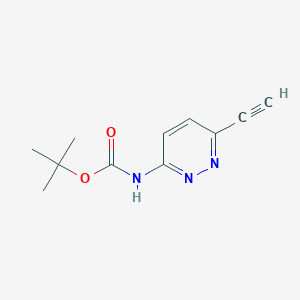

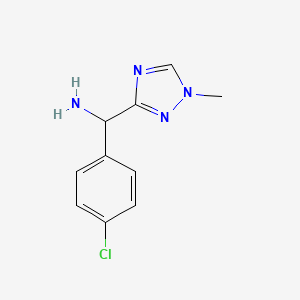


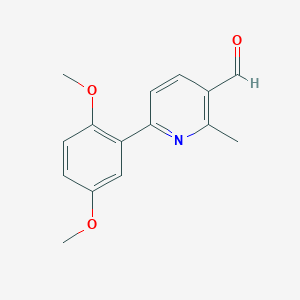
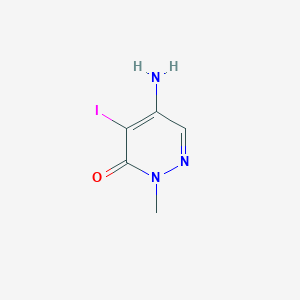
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
